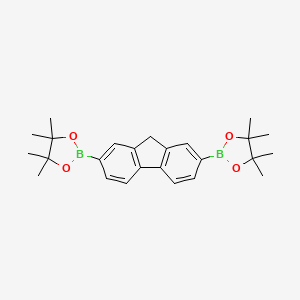

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene

概要

説明

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a boronic acid derivative of fluorene, characterized by the presence of two boronic ester groups at the 2 and 7 positions of the fluorene core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

作用機序

Target of Action

Similar compounds are often used in the synthesis of organic semiconductors , suggesting that its targets could be involved in electronic devices.

Mode of Action

The mode of action of this compound is likely related to its chemical structure, which allows it to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common in many organic semiconductor materials .

Biochemical Pathways

Instead, it is involved in chemical reactions and processes in the field of organic electronics .

Result of Action

The result of the action of this compound is the formation of organic semiconductors, which are used in various electronic devices .

Action Environment

The action, efficacy, and stability of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, it is recommended to store this compound at room temperature, in a cool and dark place .

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of fluorene with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and large-scale purification techniques to ensure the production of high-quality material suitable for commercial applications.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives with different functional groups.

Substitution Reactions: The boronic ester groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., sodium carbonate), organic solvents (e.g., toluene, THF).

Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Biaryl and Styrene Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

Fluorenone Derivatives: Resulting from oxidation reactions.

Fluorene Derivatives: Resulting from reduction reactions.

科学的研究の応用

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of fluorescent probes for biological imaging.

Medicine: In the design of drug candidates and pharmaceutical intermediates.

Industry: In the production of materials with specific electronic and optical properties.

類似化合物との比較

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boronic acid derivative used in cross-coupling reactions.

9,9-Dihexylfluorene-2,7-diboronic Acid Bis (pinacol) Ester: A similar compound with hexyl substituents, used in material science.

Uniqueness: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is unique in its ability to undergo cross-coupling reactions with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.

生物活性

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its synthesis, characterization, and implications in various biological contexts.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₈B₂O₄ |

| Molecular Weight | 568.328 g/mol |

| Purity | >98% (HPLC) |

| Appearance | White crystals |

| Melting Point | 128 °C - 130 °C |

Synthesis and Characterization

The synthesis of this compound involves the reaction of boronic acid derivatives with fluorene-based compounds. The resulting product is a boronate ester that can be utilized in various applications including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis Reaction:

The general reaction can be summarized as follows:

Antioxidant Properties

Research indicates that compounds containing boronates exhibit significant antioxidant activity. The presence of the dioxaborolane moiety enhances the ability of the compound to scavenge free radicals. This property is crucial for applications in biomedical fields where oxidative stress is a concern.

Photocatalytic Activity

Recent studies have demonstrated that polyfluorene-based compounds can serve as effective photocatalysts for hydrogen production through water splitting. The incorporation of this compound into polymer matrices has shown improved photocatalytic efficiency under solar light illumination.

Case Study:

In a study by Wu et al., polyfluorene-based conjugated polyelectrolytes were modified with grafted groups to enhance photocatalytic activity. The optimized structure exhibited a hydrogen evolution rate of 1806 μmol hg, showcasing the potential of such materials in renewable energy applications .

Applications in Organic Electronics

The compound's structural features make it suitable for various applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs): Its high electron mobility and stability make it an excellent candidate for use in OLEDs.

- Organic Photovoltaics (OPVs): The compound can be utilized as a donor material in OPVs due to its favorable energy levels and charge transport properties.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOBHHBYYHMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。